(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione

Description

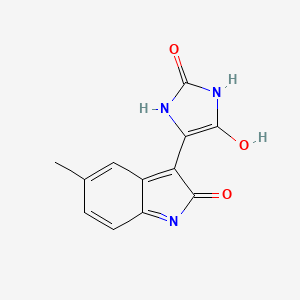

The compound (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione is a heterocyclic molecule featuring an imidazolidine-2,4-dione core (a cyclic urea derivative) fused with a 5-methyl-2-oxoindole substituent in the E-configuration at the 5-position. The synthesis of such compounds typically involves condensation reactions, where active methylene groups undergo deprotonation (often catalyzed by bases like sodium acetate) to facilitate coupling with aromatic aldehydes or ketones . Spectral characterization (e.g., ¹H NMR, IR, MS) is critical for confirming its structure, particularly the stereochemistry and substituent orientation .

Properties

Molecular Formula |

C12H9N3O3 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

3-(5-hydroxy-2-oxo-1,3-dihydroimidazol-4-yl)-5-methylindol-2-one |

InChI |

InChI=1S/C12H9N3O3/c1-5-2-3-7-6(4-5)8(10(16)13-7)9-11(17)15-12(18)14-9/h2-4,17H,1H3,(H2,14,15,18) |

InChI Key |

CQGRBRGZAVSFFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)N3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method might include the condensation of an indole derivative with an imidazolidine-2,4-dione precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The indole and imidazolidine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules could provide insights into new therapeutic targets.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The compound’s ability to interact with specific enzymes or receptors could make it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, dyes, or materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The target compound’s imidazolidine-2,4-dione core differs from thiazolidine-2,4-dione derivatives (e.g., compounds in ) by replacing sulfur with nitrogen and oxygen. This substitution alters electron distribution and polarity:

- Imidazolidine-2,4-dione : Higher polarity due to two amide groups, enhancing solubility in polar solvents.

Substituent Effects

The 5-methyl-2-oxoindole substituent distinguishes the target compound from analogs with coumarin (e.g., 5g–5n in ) or simple arylidene groups. Key comparisons include:

Table 1: Substituent Impact on Physical and Spectral Properties

Stability and Reactivity

- Electron-Withdrawing Groups (EWGs): Halogens (e.g., 5k, 5j) increase oxidative stability but reduce solubility.

- Conjugation Effects : The indole-urea conjugation in the target compound may enhance UV absorption (λmax ~300–350 nm), whereas coumarin hybrids exhibit stronger fluorescence due to extended π-systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.